molecular formula C8H8F2O B8679214 1-Fluoro-4-(2-fluoroethoxy)benzene

1-Fluoro-4-(2-fluoroethoxy)benzene

Cat. No.: B8679214
M. Wt: 158.14 g/mol
InChI Key: GRYWYAYHEFAXFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-4-(2-fluoroethoxy)benzene is a fluorinated aromatic ether characterized by a fluorine atom at the para position of the benzene ring and a 2-fluoroethoxy substituent. The 2-fluoroethoxy group introduces both steric and electronic effects, influencing the compound’s reactivity, solubility, and applications in organic synthesis.

Properties

Molecular Formula

C8H8F2O

Molecular Weight

158.14 g/mol

IUPAC Name

1-fluoro-4-(2-fluoroethoxy)benzene

InChI

InChI=1S/C8H8F2O/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2

InChI Key

GRYWYAYHEFAXFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCF)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The electronic and physical properties of fluorinated benzene derivatives vary significantly based on substituent type, position, and fluorine content. Below is a comparative analysis:

Compound Name Substituent Key Properties Applications/Reactivity Reference
1-Fluoro-4-(2-fluoroethoxy)benzene 2-fluoroethoxy Moderate electron-withdrawing effect; enhances metabolic stability in drug design. Potential intermediate in pharmaceuticals or agrochemicals.
1-Fluoro-4-(2,2,2-trifluoroethoxy)benzene Trifluoroethoxy Stronger electron-withdrawing effect (three fluorines); higher lipophilicity. Boiling point: ~92–93°C . Used in materials science for fluoropolymer synthesis.
1-Fluoro-4-(phenylethynyl)benzene Phenylethynyl Conjugated triple bond; planar structure. $^{13}\text{C NMR}$: δ 88.29–161.24 ppm . Cross-coupling reactions; optoelectronic materials.
1-Fluoro-4-(trimethylsilyl)benzene Trimethylsilyl Bulky, electron-donating group. Density: 0.945 g/mL; hydrolytically stable. Protecting group in synthesis; silicon-based intermediates.
1-Fluoro-4-(phenylsulfonyl)benzene Phenylsulfonyl Strong electron-withdrawing sulfonyl group. Molecular formula: $ \text{C}{12}\text{H}9\text{FO}_2\text{S} $. Electrophilic substitution reactions; sulfonation pathways.

Reactivity in Cross-Coupling Reactions

  • Similar to ’s trifluoroethoxy analogue, C-O bond activation may be feasible .
  • Ethynyl Derivatives (e.g., 1-fluoro-4-(phenylethynyl)benzene): Exhibit high reactivity in Sonogashira couplings (). The ethynyl group enables conjugation, critical for conductive polymers or fluorescent dyes .
  • Cyclobutane Derivatives (e.g., compound 30 in ) : Synthesized via electrochemical cycloaddition, showing unique strain-driven reactivity absent in ethoxy-substituted analogues .

Structural and Spectroscopic Differences

  • NMR Shifts :
    • The 2-fluoroethoxy group in the target compound would show distinct $^{19}\text{F}$ and $^{13}\text{C}$ NMR signals compared to trifluoroethoxy (δ -36.36 ppm for $^{19}\text{F}$ in ) or ethynyl derivatives (δ 88.29 ppm for ethynyl carbons in ) .
    • Ethynyl-substituted compounds display characteristic alkyne proton signals at δ 7.01–7.53 ppm in $^{1}\text{H}$ NMR .

Key Research Findings

Electronic Effects : Trifluoroethoxy substituents () impart greater electron withdrawal than 2-fluoroethoxy, altering reaction kinetics in nucleophilic aromatic substitutions .

Synthetic Flexibility : Ethynyl-substituted derivatives () are pivotal in constructing π-conjugated systems, unlike ethoxy analogues, which are more suited for C-O bond functionalization .

Thermal Stability : Trimethylsilyl-substituted benzene () exhibits higher thermal stability (boiling point 92–93°C) compared to ethoxy derivatives, which may decompose under similar conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.